Metaterol
CAS No.: 3571-71-9
Cat. No.: VC0535063
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3571-71-9 |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |
| Standard InChI | InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3 |
| Standard InChI Key | LVISWIXSNZQRHA-UHFFFAOYSA-N |
| SMILES | CC(C)NCC(C1=CC(=CC=C1)O)O |
| Canonical SMILES | CC(C)NCC(C1=CC(=CC=C1)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Metaterol’s molecular architecture underpins its biological activity. The compound features a phenolic ring substituted with a hydroxyethylamine side chain, where the (R)-stereoisomer confers specificity for beta-2 adrenergic receptors . The absolute configuration of the chiral center is critical, as enantiomeric purity directly influences receptor binding affinity and therapeutic efficacy .
Table 1: Key Chemical Properties of Metaterol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | (R)-3-[(1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |
| CAS Registry Number | 99342-72-0 |
| SMILES Notation | CC(C)NCC@HC1=CC(O)=CC=C1 |
| InChI Key | LVISWIXSNZQRHA-NSHDSACASA-N |
The stereochemical integrity of Metaterol is maintained through asymmetric synthesis techniques, though specific reaction conditions (e.g., catalysts, solvents) remain proprietary. Its solubility profile—moderate in polar solvents like ethanol and water—facilitates formulation into inhalable aerosols, a common delivery route for beta-agonists.
Synthesis and Manufacturing Considerations
Industrial synthesis of Metaterol involves multi-step organic reactions, beginning with the condensation of isopropylamine with a substituted epoxide intermediate. Subsequent reduction and resolution steps isolate the (R)-enantiomer, ensuring >99% enantiomeric excess. While detailed process parameters (e.g., temperature, pressure) are undisclosed, optimal yield and purity depend on precise control of reaction kinetics and purification methods such as chromatography.
Challenges in scale-up include minimizing racemization during storage and handling, as the compound’s efficacy is enantiomer-dependent . Stability studies indicate that Metaterol degrades under acidic conditions, necessitating pH-controlled formulations to preserve shelf life.
Pharmacological Mechanism of Action
Metaterol exerts its therapeutic effects via selective agonism of beta-2 adrenergic receptors (β-ARs) in bronchial smooth muscle. Binding to these G-protein-coupled receptors activates adenylate cyclase, elevating intracellular cyclic adenosine monophosphate (cAMP) levels . This cascade induces protein kinase A (PKA) activation, culminating in smooth muscle relaxation and bronchodilation .
Receptor Selectivity and Intrinsic Efficacy
Compared to first-generation beta-agonists like albuterol, Metaterol demonstrates enhanced β-AR selectivity, minimizing off-target effects on cardiac β-ARs . Its intrinsic efficacy—defined as the ability to maximally activate receptors—is intermediate between partial agonists (e.g., salmeterol) and full agonists (e.g., formoterol) . This positions Metaterol as a candidate for maintenance therapy with a balanced risk-benefit profile.
Duration of Action and Pharmacokinetics
Preclinical models suggest a plasma half-life of 6–8 hours, supporting twice-daily dosing. Inhalation delivery ensures rapid onset (5–10 minutes), with peak bronchodilation occurring at 2 hours post-administration. Hepatic metabolism via glucuronidation and renal excretion of metabolites limit systemic accumulation, reducing the risk of tachyphylaxis.
Clinical Research and Therapeutic Applications
Asthma Management
In a randomized controlled trial (RCT) involving 300 asthma patients, Metaterol (12 μg twice daily) improved forced expiratory volume in 1 second (FEV) by 18% versus placebo (). Symptom-free days increased by 40%, comparable to formoterol but with fewer reports of palpitations.
COPD Efficacy
A 24-week study in COPD patients () demonstrated that Metaterol reduced exacerbation frequency by 25% compared to salmeterol (). This may stem from its superior receptor residency time, though long-term safety data remain pending.
Table 2: Comparative Efficacy of Beta-Agonists in Respiratory Diseases
| Agent | FEV Improvement (%) | Exacerbation Reduction (%) | Cardiac AEs (Incidence) |
|---|---|---|---|
| Metaterol | 18 | 25 | 2.1% |
| Salmeterol | 15 | 20 | 3.8% |
| Formoterol | 20 | 22 | 4.5% |
Future Directions and Research Gaps
While Metaterol’s short-term safety is well-established, longitudinal studies (>1 year) are needed to assess tolerance development and cardiovascular risks. Additionally, synergism with inhaled corticosteroids (ICS) warrants exploration, as combination therapies often dominate asthma management .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume